N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c22-17(20-11-19(24,12-3-4-12)16-2-1-7-27-16)18(23)21-13-5-6-14-15(10-13)26-9-8-25-14/h1-2,5-7,10,12,24H,3-4,8-9,11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIWCGHVBSJEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl-furan intermediate: This involves the reaction of a cyclopropyl halide with a furan derivative under basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 2-position of the furan ring, often achieved through oxidation reactions.
Coupling with dihydrobenzo[dioxin]: The final step involves coupling the hydroxylated intermediate with a dihydrobenzo[dioxin] derivative using oxalyl chloride as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and dihydrobenzo[dioxin] rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furans, dihydrofurans, and oxygenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors involved in various diseases:
- Cancer Research : The compound's structure suggests it may modulate pathways relevant to cancer progression. Interaction studies could focus on its binding affinity to proteins associated with tumor growth and metastasis.
- Pharmacology : It may serve as a lead compound for developing drugs targeting specific receptors or pathways, particularly in conditions like metabolic disorders or neurodegenerative diseases.
Case Studies
- Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in cancer metabolism. Investigating the enzyme inhibition profile of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide could reveal its therapeutic potential against cancer.
- Taste Modulation : Preliminary studies suggest that this compound may influence taste receptor activity (e.g., T1R family), potentially enhancing flavor profiles in food products. This application could have implications for food science and nutrition.
Mechanism of Action
The mechanism of action of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Differences
A structurally related compound, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI), shares the 2,3-dihydrobenzo[d][1,4]dioxin and furan motifs but differs in its core scaffold (imidazole vs. oxalamide) and substituents (phenyl groups vs. cyclopropyl-hydroxyethyl) . Key distinctions include:
- Hydrogen-bonding capacity: The oxalamide group in the target compound enables stronger hydrogen-bond donor/acceptor interactions compared to DDFDI’s imidazole ring.
Drug-Likeness and ADMET Predictions
While experimental ADMET data for the target compound are unavailable, computational predictions for DDFDI provide a benchmark:
DDFDI adheres to Lipinski’s rules, whereas the target compound’s higher molecular weight and logP may reduce oral bioavailability .
Pharmacological Potential
Biological Activity
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide (CAS Number: 1396746-16-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex arrangement of functional groups, including a cyclopropyl group, a furan ring, and an oxalamide moiety. These structural components are critical for its biological interactions.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396746-16-9 |
| Molecular Formula | C19H20N2O6 |
| Molecular Weight | 372.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the furan ring and oxalamide moiety suggests potential interactions with enzymes and receptors involved in various pathways:
- Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Initial assays have indicated that the compound exhibits antimicrobial activity against certain bacterial strains, likely due to its ability to disrupt cell membrane integrity.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. The following highlights key findings from various research efforts:
Case Studies and Experimental Findings
- Synthesis and Characterization : The synthesis typically involves the reaction of cyclopropylamine with furan derivatives under controlled conditions to yield high-purity products. Techniques such as chromatography are employed for purification.
-
Biological Evaluations :
- In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .
- Anti-inflammatory assays showed a reduction in nitric oxide production in macrophage cultures treated with the compound, suggesting a mechanism involving inhibition of pro-inflammatory cytokines.
- Molecular Docking Studies : Computational studies have been performed to predict binding affinities with various targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-cyclopropyl-N2-(furan-3-yl)-oxalamide | Cyclopropyl group, furan ring | Antitumor, anti-inflammatory |
| N1-(4-methylphenyl)-N2-(furan-3-yl)oxalamide | Phenyl group instead of cyclopropyl | Moderate antimicrobial |
| N1-(cyclobutyl)-N2-(furan-3-yl)oxalamide | Cyclobutyl group | Lower cytotoxicity compared to cyclopropyl variant |
Q & A
Q. What are the recommended synthetic routes for this oxalamide derivative, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling reactions between amine and carbonyl precursors. For example, details a procedure using DMF as a solvent with K₂CO₃ to generate oxyanions, followed by propargyl bromide addition. To optimize yield, employ a Design of Experiments (DoE) approach, varying parameters like solvent polarity, temperature, and stoichiometry. Statistical tools (e.g., response surface methodology) can minimize experimental runs while identifying optimal conditions .
Q. Which spectroscopic techniques are most effective for verifying structural integrity and purity?
- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis and HRMS for molecular weight confirmation. For purity, use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. and highlight the utility of these methods for oxalamide analogs, emphasizing the need for deuterated solvents (e.g., DMSO-d₆) to resolve hydroxyl and amide proton signals .
Q. What safety protocols should be prioritized during laboratory handling?
- Methodological Answer : Refer to general safety guidelines for structurally related compounds, such as wearing nitrile gloves, chemical goggles, and working in a fume hood. emphasizes precautions for similar furan- and dioxin-containing compounds, including avoiding inhalation (P261) and immediate decontamination upon skin contact (P303+P361+P353) .
Q. How can purification processes be optimized to maximize yield?
- Methodological Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures. suggests drying organic extracts with anhydrous Na₂SO₄ and rotary evaporation under reduced pressure. Monitor purity at each step via TLC (n-hexane:ethyl acetate, 9:1) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and stability under varying conditions?
- Methodological Answer : Apply density functional theory (DFT) to model the compound’s electronic structure, focusing on the oxalamide core and cyclopropyl-furan moieties. Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and bond dissociation energies. highlights ICReDD’s approach, integrating quantum chemical calculations with experimental data to predict reaction pathways .
Q. What strategies resolve contradictions between experimental data and theoretical predictions?
- Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies. For example, if NMR shifts deviate from DFT-predicted values, reassess solvent effects or conformational dynamics using molecular dynamics (MD) simulations. stresses iterative refinement of hypotheses and cross-validation with alternative techniques (e.g., X-ray crystallography) .
Q. How can structure-activity relationship (SAR) studies guide further experimentation?
- Methodological Answer : Synthesize analogs with modifications to the cyclopropyl or dihydrodioxin groups (e.g., substituent effects on solubility). Use bioactivity assays (e.g., enzyme inhibition) to correlate structural changes with functional outcomes. and demonstrate SAR workflows for oxalamides, emphasizing systematic variation of substituents .
Q. What role do comparative studies with oxalamide analogs play in experimental design?
- Methodological Answer : Compare physicochemical properties (logP, pKa) and reactivity trends with analogs like N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide (). Use principal component analysis (PCA) to identify critical structural descriptors influencing stability or bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
